(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid
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Overview
Description
(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic compound with the molecular formula C8H13NO2 This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation and carboxylation reactions to introduce the ketone and carboxylic acid functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which (1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to modulate their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(1S,3AR,6aS)-3-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid can be compared with other similar compounds, such as:
Octahydrocyclopenta[c]pyrrole derivatives: These compounds share a similar core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Cyclopentane derivatives: These compounds have a cyclopentane ring but lack the fused pyrrole ring, resulting in different reactivity and applications.
Pyrrole derivatives: These compounds contain a pyrrole ring but lack the cyclopentane ring, leading to distinct chemical behaviors and uses.
Properties
CAS No. |
402580-11-4 |
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Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(1S,3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-7-5-3-1-2-4(5)6(9-7)8(11)12/h4-6H,1-3H2,(H,9,10)(H,11,12)/t4-,5+,6-/m0/s1 |
InChI Key |
YRXCWMZCSHWAQD-JKUQZMGJSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)C(=O)N[C@@H]2C(=O)O |
Canonical SMILES |
C1CC2C(C1)C(=O)NC2C(=O)O |
Origin of Product |
United States |
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